molecular formula C22H18N4O3S B2601873 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one CAS No. 1396859-42-9

1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

Cat. No.: B2601873
CAS No.: 1396859-42-9
M. Wt: 418.47
InChI Key: WPVVQKPLVTZJQP-UHFFFAOYSA-N
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Description

1-(4-(2-Oxopyrrolidin-1-yl)benzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage pharmaceutical research. Its molecular structure incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold known for its diverse biological activities and potential to interact with various enzymatic targets . This particular compound features a hybrid architecture, combining this oxadiazole moiety with a 2-pyridone and a pyrrolidinone group, suggesting potential for multi-target engagement. Researchers may investigate this compound as a key intermediate or a novel chemical entity in drug discovery projects, particularly in the development of small-molecule inhibitors or modulators for specific biological pathways. Its structure recommends it for applications in hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening assays. The presence of the thiophene and benzyl groups further enhances its potential for π-stacking and hydrophobic interactions with protein targets, making it a versatile building block for chemical biology. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Strictly for research use only; not for human consumption.

Properties

IUPAC Name

1-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c27-19-4-2-11-26(19)17-7-5-15(6-8-17)13-25-10-1-3-18(22(25)28)21-23-20(24-29-21)16-9-12-30-14-16/h1,3,5-10,12,14H,2,4,11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVVQKPLVTZJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CN3C=CC=C(C3=O)C4=NC(=NO4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-oxopyrrolidin-1-yl)benzyl)-3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a novel heterocyclic compound with significant potential in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound features:

  • A pyridinone core,
  • An oxadiazole moiety,
  • A thiophene ring,
  • A pyrrolidine substituent.

This unique combination contributes to its diverse biological activities.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The oxadiazole derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Activity : Compounds containing thiophene and oxadiazole rings exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .
  • Anticancer Properties : The compound's ability to induce apoptosis in cancer cells has been documented, suggesting potential as an anticancer agent .

Biological Activity Data

Activity Type Target Organism/Enzyme IC50/EC50 Values Reference
AChE InhibitionHuman AChE0.12 µM
BuChE InhibitionHuman BuChE0.15 µM
AntimicrobialStaphylococcus aureus10 µg/mL
Anticancer (Apoptosis)Various Cancer Cell LinesIC50 = 5 µM

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Oxadiazole Derivatives : A study synthesized various oxadiazole derivatives and evaluated their inhibitory effects on AChE and BuChE. The findings indicated that specific substitutions significantly enhance inhibitory potency, making them promising candidates for Alzheimer's treatment .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of thiophene-containing compounds. The study reported that certain derivatives exhibited potent activity against multiple bacterial strains, supporting their potential use in treating infections .
  • Anticancer Research : Research involving the compound's anticancer activity demonstrated its effectiveness in inducing apoptosis in human cancer cell lines. The study noted that the mechanism involved mitochondrial dysfunction and activation of caspases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The pyridin-2(1H)-one core distinguishes this compound from analogs with pyrazol-5-one (e.g., 1-(4-(pyridin-2-yl)benzyl)-3-propyl-1H-pyrazol-5(4H)-one, CAS 1253517-75-7) or pyrimidin-2(1H)-one scaffolds. However, pyrazolones may offer greater metabolic stability due to reduced ring strain .

Substituent Modifications

  • Benzyl Group: The 4-(2-oxopyrrolidin-1-yl)benzyl substituent contrasts with simpler benzyl groups (e.g., in ’s 1a/1b, which use phenylethyl-pyrrolidinyl derivatives).
  • Oxadiazole-Thiophene vs. Oxadiazole-Pyridyl : Replacing the pyridyl group in ’s 1a/1b with thiophen-3-yl (as in the target compound) reduces basicity but enhances π-electron density, favoring interactions with hydrophobic enzyme pockets .

Research Implications and Limitations

While the target compound’s design aligns with trends in kinase inhibitor development (e.g., hinge-binding pyridinones and oxadiazole bioisosteres), direct biological data are absent in the evidence. Comparative studies with ’s thiazole-containing analog suggest that replacing thiophene with thiazole could alter solubility and target selectivity due to thiazole’s nitrogen atom .

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